2,3-Difluoro-4-(trifluoromethoxy)phenol
Overview
Description
2,3-Difluoro-4-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H3F5O2 It is a phenolic compound characterized by the presence of two fluorine atoms at the 2 and 3 positions and a trifluoromethoxy group at the 4 position on the benzene ring
Mechanism of Action
Target of Action
Phenolic compounds, in general, are known to interact with a variety of biological targets .
Mode of Action
Phenolic compounds can produce a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
Phenolic compounds are known to be involved in a variety of biochemical reactions .
Pharmacokinetics
The incorporation of fluorine into a bioactive compound can influence both the pharmacodynamic and pharmacokinetic properties of the candidate .
Result of Action
Phenolic compounds are known to have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Difluoro-4-(trifluoromethoxy)phenol. For example, contamination with oxidising agents such as nitrates, oxidising acids, chlorine bleaches, pool chlorine etc. can result in ignition . Furthermore, the trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity .
Biochemical Analysis
Biochemical Properties
2,3-Difluoro-4-(trifluoromethoxy)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This compound also interacts with proteins involved in signal transduction pathways, modulating their function and altering cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in metabolic processes, leading to altered cellular metabolism. Additionally, it can modulate cell signaling pathways, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can alter the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have downstream effects on cellular energy production and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and effectiveness, as well as its potential accumulation in certain tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-(trifluoromethoxy)phenol typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a phenol ring. One common method includes the reaction of 2,3-difluorophenol with trifluoromethoxy reagents under specific conditions. For example, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The phenolic group can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical.
Major Products:
Substitution Reactions: Products include various substituted phenols.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2,3-Difluoro-4-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
2,3-Difluoro-4-methoxyphenol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2,3-Difluoro-4-hydroxyphenol: Lacks the trifluoromethoxy group, having only hydroxyl and fluorine substituents.
2,3,4-Trifluorophenol: Contains three fluorine atoms but lacks the trifluoromethoxy group.
Uniqueness: 2,3-Difluoro-4-(trifluoromethoxy)phenol is unique due to the presence of both fluorine atoms and a trifluoromethoxy group, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,3-difluoro-4-(trifluoromethoxy)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O2/c8-5-3(13)1-2-4(6(5)9)14-7(10,11)12/h1-2,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKTYUDIYQBSCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)F)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281589 | |
Record name | 2,3-Difluoro-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158178-37-1 | |
Record name | 2,3-Difluoro-4-(trifluoromethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158178-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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